4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a benzaldehyde derivative, characterized by the presence of dimethylamino and ethoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or dimethylamino groups.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzoic acid.
Reduction: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzylamine: Similar structure but with an amine group instead of an aldehyde group.
4-[2-(Dimethylamino)ethoxy]benzonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde is unique due to the presence of both dimethylamino and ethoxy groups on the benzene ring, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with specific molecular targets, such as MARK4, sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13-9-11(10-15)5-6-12(13)17-8-7-14(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVPLONEXQGLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513972 | |
Record name | 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86759-23-1 | |
Record name | 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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